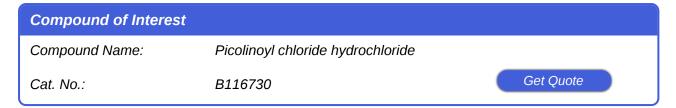


Picolinoyl Chloride Hydrochloride: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **picolinoyl chloride hydrochloride** for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Picolinoyl chloride hydrochloride is a reactive acyl chloride derivative of picolinic acid. It serves as a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1]

Table 1: Chemical and Physical Properties of Picolinoyl Chloride Hydrochloride



Property	Value	Source(s)
IUPAC Name	pyridine-2-carbonyl chloride;hydrochloride	[2]
Synonyms	2-Pyridinecarbonyl chloride hydrochloride, Picolinic acid chloride hydrochloride	[2][3]
CAS Number	39901-94-5	[3][4]
Molecular Formula	C ₆ H ₅ Cl ₂ NO	[2]
Molecular Weight	178.01 g/mol	[2]
Appearance	White to off-white or beige solid, crystalline powder	[3][4][5]
Melting Point	60-65 °C to 119-125 °C (Note: Significant variation reported)	[5]
Solubility	Soluble in polar organic solvents; insoluble in water. Reacts with water.	[3][5]
InChI	InChI=1S/C6H4CINO.CIH/c7- 6(9)5-3-1-2-4-8-5;/h1-4H;1H	[3]
SMILES	C1=CC=NC(=C1)C(=O)CI.CI	[3]

Synthesis and Purification

The most common method for the synthesis of **picolinoyl chloride hydrochloride** is the reaction of picolinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), followed by the formation of the hydrochloride salt.[6]

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of **picolinoyl chloride hydrochloride** from picolinic acid.

Materials:

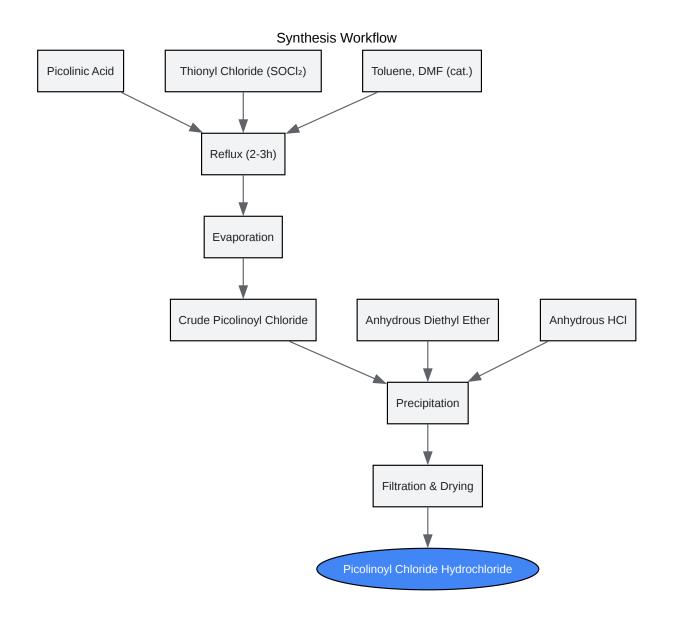


- Picolinic acid
- Thionyl chloride (SOCl₂)
- Toluene (anhydrous)
- Dimethylformamide (DMF, catalytic amount)
- Anhydrous diethyl ether
- Hydrogen chloride (gas or solution in an anhydrous solvent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend picolinic acid in anhydrous toluene.
- Add a catalytic amount of dimethylformamide to the suspension.
- Slowly add an excess of thionyl chloride to the mixture at room temperature.
- Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).[7]
- Allow the mixture to cool to room temperature and then evaporate the solvent and excess thionyl chloride under reduced pressure.
- The crude picolinoyl chloride is then dissolved in a minimal amount of anhydrous diethyl ether.
- Bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether, until precipitation of the hydrochloride salt is complete.
- Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield picolinoyl chloride hydrochloride.





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A simplified workflow for the synthesis of **picolinoyl chloride hydrochloride**.

Experimental Protocol: Purification

Recrystallization is a common method for the purification of solid organic compounds.[8]

Materials:



- Crude picolinoyl chloride hydrochloride
- Anhydrous polar organic solvent (e.g., acetonitrile, ethyl acetate)

Procedure:

- Dissolve the crude picolinoyl chloride hydrochloride in a minimal amount of a suitable hot, anhydrous solvent.
- If insoluble impurities are present, hot filter the solution.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the solution in an ice bath to maximize crystal formation.
- · Collect the purified crystals by filtration.
- Wash the crystals with a small amount of the cold, anhydrous solvent.
- Dry the crystals under vacuum.

Reactivity and Applications

Picolinoyl chloride hydrochloride is a versatile reagent in organic synthesis, primarily utilized for its reactivity as an acylating agent.[6]

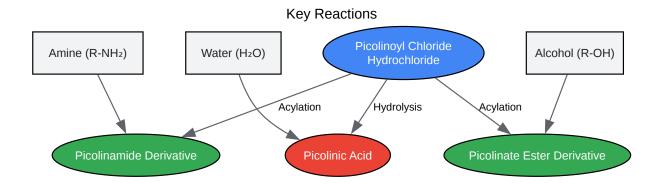
Acylation Reactions

It readily reacts with nucleophiles, such as amines and alcohols, to form the corresponding amides and esters. This reactivity is central to its use in the synthesis of pharmaceuticals and other complex organic molecules.[6]

Hydrolysis

In the presence of water, **picolinoyl chloride hydrochloride** hydrolyzes to form picolinic acid. [6] This reaction underscores the need for anhydrous conditions when handling this compound.





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Reactivity of **picolinoyl chloride hydrochloride** with common nucleophiles.

Applications

- Pharmaceutical Synthesis: It is a building block for various pharmaceuticals, including antiviral and antimicrobial agents.[1]
- Agrochemical Synthesis: Used in the preparation of pesticides and herbicides.[1]
- Proteomics: Employed as a reagent for labeling proteins to study their interactions.
- Prodrug Development: The picolinoyl moiety can be incorporated into prodrugs to control their activation and improve therapeutic selectivity.[6]

Spectroscopic Analysis

Detailed experimental spectroscopic data for **picolinoyl chloride hydrochloride** is not readily available in the public domain. The following sections describe the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four protons on the pyridine ring. Due to the electron-withdrawing nature of the carbonyl chloride group and the protonation of the nitrogen atom, these signals will be shifted downfield compared to pyridine itself. The proton alpha to the nitrogen (at the 6-position) is expected to be the most downfield, followed by the other ring protons.



• ¹³C NMR: The carbon NMR spectrum should display six signals. The carbonyl carbon will appear significantly downfield (typically in the 160-180 ppm range for acyl chlorides).[9] The five carbons of the pyridine ring will also be observed, with their chemical shifts influenced by the substituents and the positive charge on the nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum of **picolinoyl chloride hydrochloride** is expected to exhibit several characteristic absorption bands:

- A strong absorption band around 1750-1800 cm⁻¹ corresponding to the C=O stretching vibration of the acyl chloride.
- Multiple bands in the 1400-1600 cm⁻¹ region due to the C=C and C=N stretching vibrations
 of the pyridine ring.
- Bands corresponding to C-H stretching and bending vibrations.

Mass Spectrometry (MS)

- Molecular Ion: In a mass spectrum, the molecular ion peak would be expected at an m/z corresponding to the picolinoyl chloride cation (C₆H₄ClNO⁺).
- Fragmentation: The primary fragmentation pathway would likely involve the loss of a chlorine radical followed by the loss of carbon monoxide to give a pyridyl cation. Further fragmentation of the pyridine ring would also be observed.

Safety Information

Picolinoyl chloride hydrochloride is a corrosive and irritant compound.[1] It is harmful if swallowed and causes severe skin burns and eye damage.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

Picolinoyl chloride hydrochloride is a valuable and versatile reagent in organic synthesis with important applications in drug discovery and development. A thorough understanding of its



chemical properties, synthesis, and reactivity is essential for its safe and effective use in the laboratory. While detailed experimental spectroscopic data is not widely available, its structural characteristics allow for the prediction of its spectral properties.

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